molecular formula C14H13NO3 B11686944 4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol

4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol

Cat. No.: B11686944
M. Wt: 243.26 g/mol
InChI Key: NKYUKROTGDGGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol typically involves the condensation reaction between 3-methoxyaniline and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its biological activities.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the aromatic rings, which contribute to its distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential antioxidant activity set it apart from other similar compounds .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-[(3-methoxyphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C14H13NO3/c1-18-13-4-2-3-11(7-13)15-9-10-5-6-12(16)8-14(10)17/h2-9,16-17H,1H3

InChI Key

NKYUKROTGDGGHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.